
3-ブロモ-4-ヒドロキシ-2H-クロメン-2-オン
説明
3-Bromo-4-hydroxy-2H-chromen-2-one is an organic compound with the molecular formula C9H5BrO3 . It belongs to the class of organic compounds known as 4-hydroxycoumarins . These are coumarins that contain one or more hydroxyl groups attached to the C4-position of the coumarin skeleton .
Molecular Structure Analysis
The molecular structure of 3-bromo-4-hydroxy-2H-chromen-2-one consists of a 2H-chromene ring and a bromine substituent . The bond lengths and angles derived from similar structures are within normal ranges .Chemical Reactions Analysis
While specific chemical reactions involving 3-bromo-4-hydroxy-2H-chromen-2-one are not available, it’s known that similar compounds have shown reactivity towards nucleophilic displacement reactions .Physical and Chemical Properties Analysis
3-Bromo-4-hydroxy-2H-chromen-2-one has a density of 1.9±0.1 g/cm3, a boiling point of 364.2±42.0 °C at 760 mmHg, and a flash point of 174.1±27.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .科学的研究の応用
生物活性ヘテロ環化合物の合成
“3-ブロモ-4-ヒドロキシ-2H-クロメン-2-オン”は、様々な生物活性ヘテロ環化合物の合成における潜在的な利用に関して研究されています。これらには、ピラン誘導体とピリジン誘導体が含まれ、それらは幅広い生物活性で知られています。 芳香族アルデヒドとマロンジニトリルとの多成分反応を起こす化合物の能力は、薬理学的に関連する構造を作成する際の多様性を示唆しています .
抗腫瘍活性
同様の化合物は、肝臓癌(HEPG2-1)に対する抗腫瘍活性において有望な結果を示しています。 関連する化学構造から、"3-ブロモ-4-ヒドロキシ-2H-クロメン-2-オン"の構造は、潜在的な抗腫瘍特性を持つ新規誘導体の合成に活用できる可能性があります .
抗真菌活性
クロメン骨格などの特定の構造要素の導入は、関連する化合物において抗真菌活性を著しく向上させることが観察されています。 これは、"3-ブロモ-4-ヒドロキシ-2H-クロメン-2-オン"が、新規抗真菌薬の設計にも有用である可能性を示唆しています .
化学構造解析
"3-ブロモ-4-ヒドロキシ-2H-クロメン-2-オン"の化学構造は、その反応性と潜在的な用途に関する洞察を提供します。 その分子構造は、有機合成における可能性のある用途と、より複雑な分子の構成要素としての用途を示唆しています .
物質安全データシート(MSDS)
"3-ブロモ-4-ヒドロキシ-2H-クロメン-2-オン"の安全性プロファイルを理解することは、科学研究におけるその取り扱いと用途にとって重要です。 MSDSは、その特性、取り扱い上の注意、および安全対策に関する詳細な情報を提供します .
将来の方向性
作用機序
Target of Action
It’s important to note that the compound belongs to the class of organic compounds known as 4-hydroxycoumarins , which are known to interact with various biological targets.
Mode of Action
Compounds in the 4-hydroxycoumarin class often exert their effects through interactions with electrophilic groups, forming a ring of pyridine derivative .
Result of Action
Some compounds in the 4-hydroxycoumarin class have shown potent inhibition with IC 50 values in the nM range , suggesting that 3-bromo-4-hydroxy-2H-chromen-2-one may have similar inhibitory effects.
生化学分析
Biochemical Properties
3-Bromo-4-hydroxy-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s bromine atom and hydroxyl group are crucial for its binding interactions with these biomolecules, leading to enzyme inhibition or activation .
Cellular Effects
The effects of 3-Bromo-4-hydroxy-2H-chromen-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-Bromo-4-hydroxy-2H-chromen-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction is facilitated by the compound’s bromine atom and hydroxyl group. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-hydroxy-2H-chromen-2-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Bromo-4-hydroxy-2H-chromen-2-one vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
3-Bromo-4-hydroxy-2H-chromen-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in these pathways. The compound’s bromine atom and hydroxyl group are essential for its interactions with these enzymes, leading to changes in metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 3-Bromo-4-hydroxy-2H-chromen-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s bromine atom and hydroxyl group play a critical role in its binding to these transporters and proteins .
Subcellular Localization
3-Bromo-4-hydroxy-2H-chromen-2-one exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization signals ensure that the compound exerts its effects in the appropriate cellular context, thereby influencing its overall efficacy .
特性
IUPAC Name |
3-bromo-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-7-8(11)5-3-1-2-4-6(5)13-9(7)12/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXCCDBMPGIEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-bromo-4-hydroxy-2H-chromen-2-one in the synthesis of spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones?
A1: 3-Bromo-4-hydroxy-2H-chromen-2-one acts as a crucial building block in the one-pot synthesis of spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones. This organocatalytic reaction, utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid, involves the condensation of this compound with aldehydes and barbituric acids. [] The bromine atom and the hydroxyl group present in its structure offer specific reactivity, enabling the formation of the desired spirocyclic framework.
Q2: Are there any potential applications for the synthesized spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones?
A2: While specific applications are not detailed in the research paper, the authors suggest that these novel spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones may exhibit interesting pharmacological and physiological activities. [] This speculation arises from the presence of the spirochroman and furo[2,3-d]pyrimidine moieties, which are known pharmacophores in various bioactive molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B1524827.png)
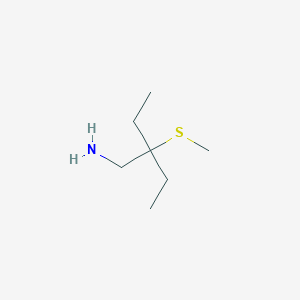
![methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1524830.png)
![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)
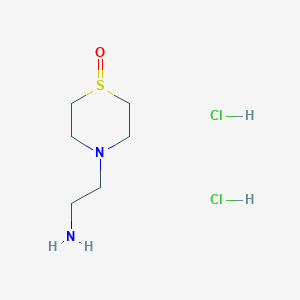



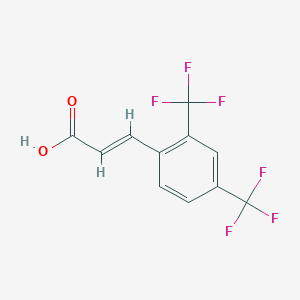

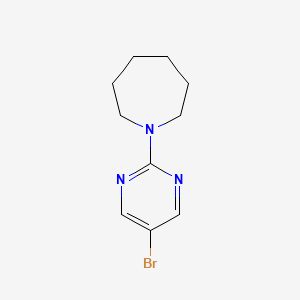

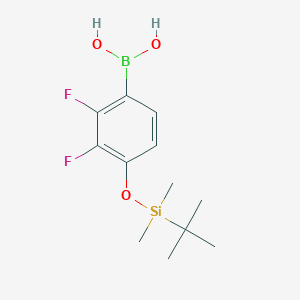
![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)
